

# The Next-Generation GLP-2 Analog: A Technical Guide to FE 203799 (Apraglutide)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FE 203799**

Cat. No.: **B612742**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**FE 203799**, known as apraglutide, is a novel, long-acting synthetic analog of Glucagon-like peptide-2 (GLP-2) engineered for enhanced therapeutic efficacy. As a potent and selective agonist for the GLP-2 receptor, apraglutide promotes intestinal growth and enhances nutrient and fluid absorption. Its modified structure provides a significantly extended pharmacokinetic profile, allowing for once-weekly subcutaneous administration. This technical guide provides a comprehensive overview of the structure, mechanism of action, pharmacological properties, and key experimental data related to **FE 203799**, positioning it as a promising therapeutic for conditions such as Short Bowel Syndrome (SBS).

## Structure and Modifications

**FE 203799** (Apraglutide) is a synthetic 33-amino-acid peptide designed for increased stability and duration of action compared to native human GLP-2 (hGLP-2).<sup>[1][2]</sup> Key amino acid substitutions confer resistance to enzymatic degradation and reduce clearance.

The specific modifications from native GLP-2 include:

- Ala2 -> Gly: This substitution provides resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), a primary route of inactivation for native GLP-2.<sup>[3]</sup>

- Met10 -> Ahx (6-aminohexanoic acid): The incorporation of this non-natural amino acid helps to reduce degradation by lysine-targeting proteolytic enzymes.[2][4]
- Asn11 -> D-Phe: The inclusion of a D-isomeric amino acid further enhances stability.[2][4]
- Asn16 -> Leu: This substitution contributes to the overall pharmacological profile of the peptide.[2][4]

These modifications result in a molecule with a molecular weight of 3765.25 g/mol .[5]

## Mechanism of Action and Signaling Pathway

**FE 203799** functions as a selective agonist of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor (GPCR) found on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts in the gastrointestinal tract.[3][6]

Upon binding, the **FE 203799**-GLP-2R complex activates G<sub>α</sub>s proteins, which in turn stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][8] This elevation in cAMP activates Protein Kinase A (PKA), which is believed to mediate many of the downstream effects.[7][8] Additionally, GLP-2R activation can engage the PI3K-Akt signaling pathway, which is involved in cell survival and proliferation.[9] The culmination of this signaling cascade is the promotion of intestinal epithelial cell proliferation, inhibition of apoptosis, and enhancement of intestinal absorptive function.[3][9]



[Click to download full resolution via product page](#)

**FE 203799 (Apraglutide) GLP-2 Receptor Signaling Cascade.**

## Pharmacological Data

### In Vitro Potency and Selectivity

**FE 203799** is a potent agonist of the GLP-2 receptor, with comparable potency to native hGLP-2.<sup>[1]</sup> Its selectivity has been confirmed against a wide panel of other receptors and transporters.<sup>[2]</sup>

| Compound                   | Assay Target         | EC50 (nM) | Reference |
|----------------------------|----------------------|-----------|-----------|
| FE 203799<br>(Apraglutide) | Human GLP-2 Receptor | 0.03      | [5]       |
| FE 203799<br>(Apraglutide) | Rat GLP-2 Receptor   | 0.07      | [5]       |

## Preclinical Pharmacokinetics (Rat Model)

Head-to-head studies in rats demonstrate the superior pharmacokinetic profile of **FE 203799** compared to native hGLP-2 and other GLP-2 analogs like teduglutide and glepaglutide.[1]

| Compound                   | Clearance<br>(mL/kg/min) | Elimination Half-Life<br>( $t_{1/2}$ , min) | Reference |
|----------------------------|--------------------------|---------------------------------------------|-----------|
| hGLP-2 (native)            | 25                       | 6.4                                         | [1]       |
| Teduglutide                | 9.9                      | 19                                          | [1]       |
| Glepaglutide               | 2.8                      | 16                                          | [1]       |
| FE 203799<br>(Apraglutide) | 0.27                     | 159                                         | [1]       |

## Clinical Pharmacokinetics (Healthy Volunteers)

Phase I clinical trials in healthy adult volunteers confirmed the long half-life and dose-proportional kinetics of **FE 203799**.[5][10] A study in individuals with severe renal impairment showed no increased drug exposure, suggesting dose adjustments may not be necessary for this population.[11][12]

| Parameter                                 | Value             | Population              | Dose                               | Reference |
|-------------------------------------------|-------------------|-------------------------|------------------------------------|-----------|
| Elimination Half-Life (t <sup>1/2</sup> ) | ~30 hours         | Healthy Volunteers      | Single Ascending SC Doses          | [5]       |
| Clearance                                 | 16.5 - 20.7 L/day | Healthy Volunteers      | 6 weekly SC doses (1, 5, or 10 mg) | [10]      |
| Volume of Distribution                    | 55.4 - 105.0 L    | Healthy Volunteers      | 6 weekly SC doses (1, 5, or 10 mg) | [10]      |
| Cmax (Severe Renal Impairment)            | 36.9 ng/L         | Severe Renal Impairment | 5 mg SC                            | [11][12]  |
| Cmax (Normal Renal Function)              | 59.5 ng/L         | Normal Renal Function   | 5 mg SC                            | [11][12]  |
| AUCinf (Severe Renal Impairment)          | 3100 h·ng/mL      | Severe Renal Impairment | 5 mg SC                            | [11][12]  |
| AUCinf (Normal Renal Function)            | 4470 h·ng/mL      | Normal Renal Function   | 5 mg SC                            | [11][12]  |

## Pharmacodynamic and Efficacy Data

Preclinical and clinical studies have consistently shown the intestinotrophic effects of **FE 203799**.

| Study Type                     | Model/Population             | Key Findings                                                                                                                                                                   | Reference |
|--------------------------------|------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical                    | Neonatal Piglet Model of SBS | Increased intestinal length, greater small-intestinal weight, longer villus height, greater crypt depth, and lower fecal fat and energy losses compared to saline.<br>[10][13] |           |
| Phase 1/2 Clinical             | SBS-II and SBS-IF Patients   | Significantly increased wet weight (fluid) absorption by 741 g/day and energy absorption by 1095 kJ/day after 4 weeks of 5 mg weekly SC injections.[14]                        |           |
| Phase 3 Clinical (STARS trial) | Adult SBS-IF Patients        | Met primary endpoint of statistically significant reduction in parenteral support volume at week 24 compared to placebo (-25.5% vs. -12.5%).<br>[15]                           |           |

## Key Experimental Protocols

### In Vitro cAMP Assay for Receptor Activation

The potency of **FE 203799** at the GLP-2 receptor is determined by measuring its ability to stimulate cAMP production in a cell line expressing the receptor.

Objective: To quantify the EC50 of **FE 203799** by measuring cAMP accumulation.

**Methodology:**

- Cell Culture: Baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells stably transfected with the human GLP-2 receptor are cultured to near confluence.
- Cell Plating: Cells are harvested and seeded into 384-well plates and incubated.
- Compound Preparation: A serial dilution of **FE 203799** and reference compounds (e.g., native hGLP-2) is prepared in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Stimulation: The culture medium is removed, and the diluted compounds are added to the cells. The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
- Lysis and Detection: A lysis buffer containing detection reagents is added. The level of intracellular cAMP is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[7][16]
- Data Analysis: The signal is measured on a plate reader. A dose-response curve is generated by plotting the signal against the logarithm of the compound concentration. The EC50 value is calculated using a four-parameter logistic equation.[16]



[Click to download full resolution via product page](#)

Generalized workflow for in vitro cAMP-based receptor activation assay.

## In Vivo Intestinotrophic Effects in a Neonatal Piglet SBS Model

This protocol, adapted from studies on **FE 203799**, assesses the peptide's ability to promote intestinal adaptation.[10][13]

Objective: To evaluate the effect of **FE 203799** on intestinal growth, adaptation, and function in a surgically induced model of Short Bowel Syndrome (SBS).

**Methodology:**

- Animal Model: Newborn piglets (2-5 days old) undergo a 75% intestinal resection with a jejunocolic anastomosis to create an SBS model.[10][13]
- Randomization and Treatment: Piglets are randomized into two groups: a control group receiving saline and a treatment group receiving **FE 203799** (e.g., 5 mg/kg) via subcutaneous injection on specified days (e.g., day 0 and day 4 post-surgery).[10][13]
- Nutrition: All animals are pair-fed with both parenteral and enteral nutrition to ensure equivalent caloric intake.[10][13]
- Functional Assessment: On day 6, 24-hour fecal samples are collected for nutrient analysis to determine fecal fat and energy losses.[10][13]
- Endpoint Analysis: On day 7, animals are euthanized. The small intestine is harvested, and measurements are taken for total length and weight. Tissue samples are collected for histological analysis to measure villus height and crypt depth.[10][13]
- Data Analysis: Parameters (intestinal length, weight, villus height, crypt depth, fecal nutrient loss) are statistically compared between the **FE 203799**-treated group and the saline-treated control group.

## Conclusion

**FE 203799** (apraglutide) is a rationally designed, next-generation GLP-2 analog with a substantially improved pharmacokinetic profile, allowing for once-weekly dosing.[2] Its potent and selective agonism of the GLP-2 receptor translates to significant intestinotrophic effects, promoting intestinal adaptation and improving nutrient and fluid absorption. The robust preclinical and clinical data, including positive Phase 3 results, underscore its potential as a best-in-class therapy for Short Bowel Syndrome and other gastrointestinal disorders characterized by impaired mucosal function.[1][15]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 4. (PDF) Pharmacological Characterization of Apraglutide a [research.amanote.com]
- 5. P3.41: Pharmacokinetics and Pharmacodynamics of Glucagon-like Peptide (GLP-2) Analogue Apraglutide (FE 203799) in Adult Healthy Volunteers: Results of a Phase I Trial | Semantic Scholar [semanticscholar.org]
- 6. glucagon.com [glucagon.com]
- 7. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glucagon.com [glucagon.com]
- 9. The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Pharmacokinetic and Pharmacodynamic Profile of Apraglutide, a Glucagon-Like Peptide-2 Analog, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Tolerability of a Single Dose of Apraglutide, a Novel, Long-Acting, Synthetic glucagon-like peptide-2 Analog With a Unique Pharmacologic Profile, in Individuals With Impaired Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. io.nihr.ac.uk [io.nihr.ac.uk]
- 14. Apraglutide, a novel once-weekly glucagon-like peptide-2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open-label phase 1 and 2 metabolic balance trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ironwood Pharmaceuticals, Inc. - Ironwood Pharmaceuticals Announces Positive Topline Results from Global Phase III Trial of Once-Weekly Apraglutide in Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF) [investor.ironwoodpharma.com]
- 16. resources.revity.com [resources.revity.com]

- To cite this document: BenchChem. [The Next-Generation GLP-2 Analog: A Technical Guide to FE 203799 (Apraglutide)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612742#structure-and-function-of-fe-203799-peptide\]](https://www.benchchem.com/product/b612742#structure-and-function-of-fe-203799-peptide)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)